3,3,3-Trifluoro-2-P-tolyloxy-propylamine

amine basicity pKa modulation trifluoromethyl inductive effect

3,3,3-Trifluoro-2-P-tolyloxy-propylamine (IUPAC: 3,3,3-trifluoro-2-(4-methylphenoxy)propan-1-amine; CAS 886763-78-6) is a fluorinated primary amine with molecular formula C10H12F3NO and molecular weight 219.20 g/mol. It belongs to the 2-aryloxy-3,3,3-trifluoropropylamine scaffold class, structurally distinguished by the simultaneous presence of an electron-withdrawing α-trifluoromethyl group on the propylamine backbone and a para-tolyloxy (4-methylphenoxy) ether moiety at the 2-position.

Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
Cat. No. B14847439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-P-tolyloxy-propylamine
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(CN)C(F)(F)F
InChIInChI=1S/C10H12F3NO/c1-7-2-4-8(5-3-7)15-9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3
InChIKeyDHHIBCHGZKYNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-2-P-tolyloxy-propylamine (CAS 886763-78-6): Structural Identity and Procurement-Relevant Physicochemical Profile


3,3,3-Trifluoro-2-P-tolyloxy-propylamine (IUPAC: 3,3,3-trifluoro-2-(4-methylphenoxy)propan-1-amine; CAS 886763-78-6) is a fluorinated primary amine with molecular formula C10H12F3NO and molecular weight 219.20 g/mol . It belongs to the 2-aryloxy-3,3,3-trifluoropropylamine scaffold class, structurally distinguished by the simultaneous presence of an electron-withdrawing α-trifluoromethyl group on the propylamine backbone and a para-tolyloxy (4-methylphenoxy) ether moiety at the 2-position . The compound is commercially available as a research-grade building block (≥98% purity) and is supplied as a colorless liquid . Its GHS classification (H302-H315-H319-H335) mandates standard laboratory handling precautions .

Why 3,3,3-Trifluoro-2-P-tolyloxy-propylamine Cannot Be Casually Substituted: Physicochemical and Pharmacophoric Constraints on Aryloxypropylamine Interchangeability


Within the aryloxypropylamine chemical space, even structurally proximate analogs exhibit decisive differences in ionisation state, hydrogen-bonding capacity, and steric topology that preclude simple functional interchange. The α-CF₃ substituent on the propylamine backbone of the target compound reduces amine basicity by 4–5 orders of magnitude relative to non-fluorinated or β-CF₃ analogs [1], fundamentally altering the fraction of protonated species at physiological and formulation-relevant pH. The para-tolyloxy regioisomer presents a distinct electronic distribution and steric profile compared to the commercially common meta-tolyloxy variant (3,3,3-Trifluoro-2-M-tolyloxy-propylamine, same MW 219.20) . Furthermore, the ether oxygen linker (C–O–C) confers hydrogen-bond acceptor capacity absent in the corresponding C–C linked congener 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine (MW 203.20) , while the free primary amine provides broader synthetic derivatisation potential than N-methyl or N,N-dimethyl tertiary amine analogs that dominate the SSRI/NRI pharmacopoeia [2].

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-2-P-tolyloxy-propylamine: Head-to-Head, Cross-Study, and Class-Level Comparator Data


α-CF3 Amine Basicity Reduction vs. Non-Fluorinated 2-(4-Methylphenoxy)propylamine: Ionisation State at Physiological pH

The α-trifluoromethyl group on the propylamine backbone of 3,3,3-Trifluoro-2-P-tolyloxy-propylamine exerts a powerful electron-withdrawing inductive effect that dramatically reduces the basicity of the adjacent primary amine. Potentiometric titration studies across multiple solvent systems (H₂O, CH₃NO₂, CH₃CN) have established that α-CF₃ substitution lowers amine basicity by 4–5 orders of magnitude compared to isomeric β-CF₃ amines [1]. For the simple trifluoroethylamine substructure, the conjugate acid pKa is experimentally determined as 5.7 [2], versus >10 for unfluorinated ethylamine [3]. Extrapolating this well-characterised inductive effect to the target compound, its conjugate acid pKa is predicted to fall in the range ~5.0–6.0, compared to ~9.5–10.5 for the non-fluorinated comparator 2-(4-Methylphenoxy)propylamine (MW 165.23; logP 2.42) .

amine basicity pKa modulation trifluoromethyl inductive effect ionisation state drug design

Regioisomeric Differentiation: Para-Tolyloxy vs. Meta-Tolyloxy Substitution — Electronic and Steric Consequences

3,3,3-Trifluoro-2-P-tolyloxy-propylamine (para isomer) and 3,3,3-Trifluoro-2-M-tolyloxy-propylamine (meta isomer) share identical molecular formula (C10H12F3NO) and molecular weight (219.20 g/mol) . However, the position of the methyl substituent on the aromatic ring produces measurably different electronic and steric environments. In the para isomer, the methyl group is in conjugation with the ether oxygen through the aromatic π-system, exerting a +I (inductive) and weak +M (mesomeric) electron-donating effect that increases electron density at the ether oxygen. In the meta isomer, the methyl group cannot donate by resonance to the oxygen, and only a weaker inductive effect operates [1]. This positional difference alters the dipole moment vector, the basicity of the ether oxygen as a hydrogen-bond acceptor, and the steric profile around the aryl ring—parameters that are critical in receptor-binding or enzyme-pocket molecular recognition contexts [2].

regioisomer para vs meta substitution electronic effect dipole moment SAR

Ether (C–O–C) vs. Direct C–C Aryl Linker: Hydrogen-Bond Acceptor Capacity and Metabolic Vulnerability

The target compound features an ether oxygen (C–O–C) linking the p-tolyl ring to the trifluoropropanamine backbone. The closest C–C linked structural analog, 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine (MW 203.20; C10H12F3N), replaces this oxygen with a direct carbon-carbon bond . The ether oxygen contributes a hydrogen-bond acceptor site (Topological Polar Surface Area contribution ~9.2 Ų for the ether O) and alters the conformational flexibility around the aryl–alkyl junction (C–O bond rotation barrier ~1–3 kcal/mol vs. ~0.1–0.3 kcal/mol for C–C sp²–sp³ rotation) . The ether linkage also introduces a specific metabolic liability: cytochrome P450-mediated O-dealkylation can cleave the ether, generating p-cresol and a trifluoropropanamine fragment, whereas the C–C linked analog is metabolised via benzylic oxidation pathways that generate different metabolite profiles [1].

ether linker C–C bioisostere hydrogen-bond acceptor metabolic stability O-dealkylation

Monoamine Uptake Selectivity Class-Level SAR: p-Tolyloxy NE/5HT Ratio in Aryloxypropylamine Scaffolds from Eli Lilly Patents

Although direct monoamine transporter IC₅₀ data for 3,3,3-Trifluoro-2-P-tolyloxy-propylamine itself are not publicly available, extensive quantitative structure-activity relationship (SAR) data exist for the closely related N,N-dimethyl-3-aryloxy-3-phenylpropylamine scaffold, disclosed in Eli Lilly patents [1]. Within this scaffold, the p-tolyloxy-substituted analog (N,N-dimethyl-3-phenyl-3-(p-tolyloxy)propylamine) exhibits a distinctive norepinephrine/serotonin (NE/5HT) uptake inhibition ratio of 5.83, with an NE IC₅₀ of 0.015 µg/mL and a 5HT IC₅₀ of 0.4 µg/mL [1]. This selectivity profile is dramatically different from the ortho-tolyloxy analog (NE/5HT ratio = 0.5), the p-trifluoromethylphenoxy analog (ratio = 7.19), and the p-chlorophenoxy analog (ratio = 9.88) [1]. These data demonstrate that the p-tolyloxy aryl substitution pattern consistently imparts a characteristic NE-preferring selectivity fingerprint across the aryloxypropylamine class [1][2].

norepinephrine reuptake serotonin reuptake selectivity ratio aryoxypropylamine SAR monoamine transporter

Primary Amine vs. Tertiary Amine Synthetic Versatility: Free NH₂ as a Multipurpose Derivatisation Handle

3,3,3-Trifluoro-2-P-tolyloxy-propylamine bears a free primary amine (−NH₂), which is synthetically far more versatile than the N-methyl or N,N-dimethyl tertiary amine termini found in the majority of biologically characterised aryloxypropylamines (e.g., fluoxetine, atomoxetine, and the Lilly patent compounds discussed above) [1]. A primary amine can directly participate in at least five chemically distinct derivatisation reactions without requiring deprotection: (i) amide coupling with carboxylic acids, (ii) reductive amination with aldehydes/ketones, (iii) sulfonamide formation with sulfonyl chlorides, (iv) urea formation with isocyanates, and (v) N-arylation via Buchwald-Hartwig or Ullmann coupling [2]. By contrast, N-methyl and N,N-dimethyl analogs are restricted to quaternisation or N-oxide formation, or require harsh N-demethylation (e.g., von Braun cyanogen bromide reaction) to access the primary amine [1].

primary amine building block amide coupling reductive amination sulfonamide urea synthesis

Where 3,3,3-Trifluoro-2-P-tolyloxy-propylamine Delivers the Strongest Differentiation: Evidence-Linked Application Scenarios for Procurement Decision-Making


CNS Drug Discovery Scaffold: Exploiting p-Tolyloxy NE-Selective SAR for Novel NRI Development

Based on the class-level SAR evidence from the Eli Lilly aryloxypropylamine patent series—where the p-tolyloxy substitution confers a distinctive NE/5HT IC₅₀ ratio of 5.83 (versus 0.5 for o-tolyloxy and 7.19 for p-CF₃) [1]—3,3,3-Trifluoro-2-P-tolyloxy-propylamine offers a structurally differentiated starting scaffold for norepinephrine reuptake inhibitor (NRI) programmes. Unlike the clinically established N-methyl-3-phenyl-3-(o-tolyloxy)propylamine (atomoxetine) scaffold, the target compound's 2-aryloxy-3,3,3-trifluoropropylamine architecture eliminates the 3-phenyl substituent and introduces the α-CF₃ basicity-modulating element, potentially yielding a distinct pharmacological profile while retaining the p-tolyloxy NE-preferring selectivity signature. This makes it a rational procurement choice for CNS medicinal chemistry groups seeking to explore novel NRI chemical space beyond the crowded 3-aryloxy-3-phenylpropylamine patent landscape.

Physicochemical Property Engineering: Leveraging α-CF3 Basicity Modulation for Fine-Tuning Ionisation State

The α-trifluoromethyl group of the target compound reduces amine basicity by 4–5 orders of magnitude compared to non-fluorinated primary amines [2][3], shifting the conjugate acid pKa from the typical alkylamine range (~9.5–10.5) into the weakly basic range (~5.0–6.0). This property is particularly valuable in drug discovery programmes where modulating the fraction of neutral vs. protonated species at physiological pH directly impacts oral absorption (pH-partition hypothesis), blood-brain barrier penetration, lysosomal trapping potential (reduced for weaker bases), and hERG channel binding (often correlated with amine basicity). Researchers procuring the compound for physicochemical property studies or parallel library synthesis should specify this α-CF₃ amine specifically rather than the non-fluorinated or β-CF₃ analogs, as the ionisation behaviour is non-interchangeable.

Diversifiable Building Block for Parallel Library Synthesis: Free Primary Amine as a Multipurpose Anchoring Point

The target compound's free primary amine—commercially available at 98% purity —enables direct, protecting-group-free derivatisation via amide coupling, reductive amination, sulfonamide formation, urea synthesis, and transition-metal-catalysed N-arylation [4]. This is a critical procurement consideration because the pharmacologically characterised N-methyl and N,N-dimethyl analogs in the literature require harsh N-demethylation (e.g., CNBr, 40–70% yield) to access the primary amine for further derivatisation [5]. For combinatorial chemistry and DNA-encoded library (DEL) synthesis programmes, selecting the free primary amine building block eliminates one or more synthetic steps, reduces cost-per-compound, and preserves the α-CF₃ electronic environment intact—factors that directly govern library production feasibility and chemical diversity outcomes.

Metabolic Stability Studies: Ether Linker as a Defined Metabolic Soft Spot for CYP450 Profiling

The ether oxygen (C–O–C) in 3,3,3-Trifluoro-2-P-tolyloxy-propylamine serves as a well-characterised site for cytochrome P450-mediated O-dealkylation [6], in contrast to the C–C linked analog 3,3,3-Trifluoro-2-(p-tolyl)propan-1-amine, which undergoes benzylic oxidation . This distinction is of practical importance for drug metabolism and pharmacokinetics (DMPK) laboratories performing metabolite identification or metabolic soft-spot analysis. Researchers requiring a probe substrate with a defined O-dealkylation liability for CYP isoform phenotyping or for evaluating structure-metabolism relationships in fluorinated amine series should specifically procure the ether-containing target compound rather than the C–C linked variant, as the metabolic pathways and resulting metabolite profiles are fundamentally different.

Quote Request

Request a Quote for 3,3,3-Trifluoro-2-P-tolyloxy-propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.